
4,5-Dimethyl-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Norleucine, 4,5-dimethyl- (9CI) is a synthetic amino acid derivative with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a modified version of norleucine, an amino acid that is structurally similar to leucine but with a different side chain. The modification involves the addition of methyl groups at the 4th and 5th positions of the norleucine molecule, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 4,5-dimethyl- (9CI) typically involves the alkylation of norleucine or its derivatives. One common method is the use of alkyl halides in the presence of a strong base to introduce the methyl groups at the desired positions. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.
Industrial Production Methods
Industrial production of L-Norleucine, 4,5-dimethyl- (9CI) may involve more scalable processes such as continuous flow chemistry or the use of biocatalysts for regioselective methylation. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
L-Norleucine, 4,5-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted amino acids or peptides.
科学的研究の応用
L-Norleucine, 4,5-dimethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of L-Norleucine, 4,5-dimethyl- (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the presence of functional groups. The compound may bind to active sites of enzymes, altering their activity and influencing metabolic processes. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
類似化合物との比較
L-Norleucine, 4,5-dimethyl- (9CI) can be compared with other similar compounds such as:
Norleucine: The parent compound with a simpler structure and different biological activity.
Leucine: A naturally occurring amino acid with a branched side chain.
Isoleucine: Another branched-chain amino acid with distinct metabolic roles.
Valine: A branched-chain amino acid with similar properties but different side chain structure.
The uniqueness of L-Norleucine, 4,5-dimethyl- (9CI) lies in its modified side chain, which can confer unique chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
308807-11-6 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
(2S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
InChIキー |
VBGFCDFZIZPMLN-MLWJPKLSSA-N |
異性体SMILES |
CC(C)C(C)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)C(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


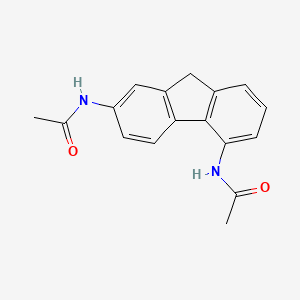
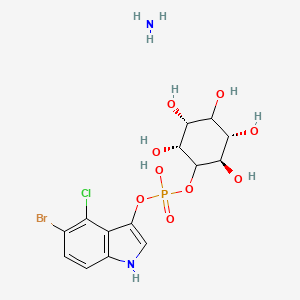

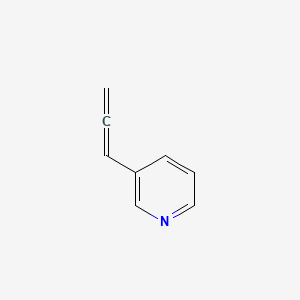

![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
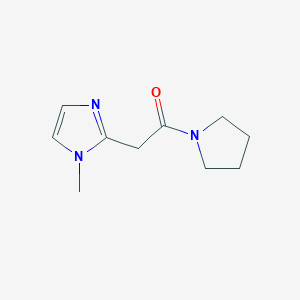
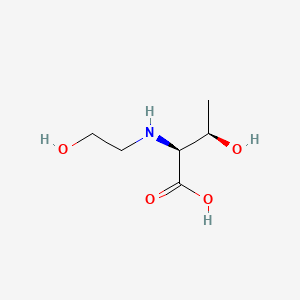
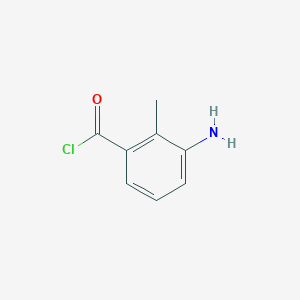
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
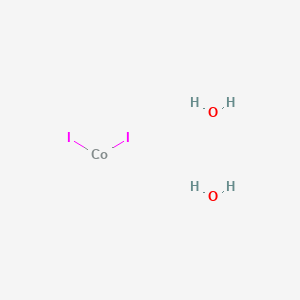
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)

